3-Bromo-2-chloro-5-nitropyridine

Overview

Description

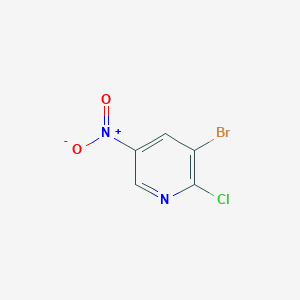

3-Bromo-2-chloro-5-nitropyridine: is an organic compound with the molecular formula C5H2BrClN2O2 . It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the reaction of 3-Bromo-2-hydroxy-5-nitropyridine with phosphorus oxychloride (POCl3) and quinoline as a catalyst. The reaction is carried out at elevated temperatures (around 120°C) for a few hours, followed by cooling and precipitation to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction.

Common Reagents and Conditions:

Substitution: Reagents like sodium thiolate or primary amines in polar solvents at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Formation of substituted pyridines with various functional groups.

Reduction: Formation of 3-Bromo-2-chloro-5-aminopyridine.

Oxidation: Formation of pyridine derivatives with oxidized functional groups.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Bromo-2-chloro-5-nitropyridine is primarily utilized in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and bacterial infections. It acts as a crucial building block for developing anti-cancer agents and antibiotics.

| Pharmaceutical Category | Example Compounds | Mechanism of Action |

|---|---|---|

| Anti-cancer agents | Pyridine derivatives | Inhibit cancer cell proliferation |

| Antibiotics | Nitro-containing compounds | Disrupt bacterial protein synthesis |

Case Study: Synthesis of Anti-cancer Agents

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the nitro group have been shown to enhance the selectivity and potency of these compounds against specific tumor types .

Agricultural Chemicals

Role in Agrochemical Formulation

The compound is also instrumental in the formulation of agrochemicals, including pesticides and herbicides. Its application leads to enhanced crop protection and increased agricultural yield.

| Agrochemical Type | Function | Impact |

|---|---|---|

| Pesticides | Insecticidal properties | Reduces pest populations |

| Herbicides | Selective weed control | Minimizes crop competition |

Case Study: Development of Herbicides

In a recent study, formulations containing this compound demonstrated improved efficacy against resistant weed species, showcasing its potential in modern agricultural practices .

Material Science

Advanced Materials Creation

The unique properties of this compound make it valuable for creating advanced materials such as polymers and coatings. Its incorporation into materials can enhance thermal stability and mechanical strength.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Coatings for electronics | Improved durability and resistance to wear |

| Composites | Structural materials | Increased tensile strength |

Analytical Chemistry

Reagent in Analytical Methods

This compound serves as a reagent in various analytical chemistry techniques, aiding in the detection and quantification of other substances within complex mixtures.

| Analytical Technique | Application | Significance |

|---|---|---|

| Chromatography | Separation of chemical compounds | Enhances resolution and accuracy |

| Spectroscopy | Identification of molecular structures | Provides insight into chemical composition |

Research in Organic Synthesis

Building Block for New Reactions

this compound is recognized as a versatile building block in organic synthesis, allowing researchers to explore new chemical reactions and develop innovative compounds.

| Synthesis Type | Example Reactions | Outcome |

|---|---|---|

| Coupling Reactions | Formation of biaryl compounds | Expands library of functionalized pyridines |

| Substitution Reactions | Introduction of various functional groups | Enables diversification of chemical entities |

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-nitropyridine depends on its application. In organic synthesis, it acts as an electrophile, participating in substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

- 2-Bromo-5-chloro-3-nitropyridine

- 3-Bromo-2-hydroxy-5-nitropyridine

- 2-Chloro-3-bromo-5-nitropyridine

Comparison: 3-Bromo-2-chloro-5-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and reactions, making it a preferred choice for specific applications in organic synthesis and industrial production .

Biological Activity

3-Bromo-2-chloro-5-nitropyridine (CAS No. 5470-17-7) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activities, synthesis, and relevant case studies.

- Molecular Formula : CHBrClNO

- Molecular Weight : 237.44 g/mol

- Melting Point : 64.0°C to 69.0°C

- Appearance : Yellow crystalline powder

Synthesis

This compound is synthesized through a multi-step reaction involving the conversion of 3-Bromo-2-hydroxy-5-nitropyridine using phosphorus oxychloride (POCl) as a chlorinating agent. The reaction conditions are typically maintained at elevated temperatures to ensure high yield and purity .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, including:

- PI3K/Akt/mTOR Pathway

- MAPK/ERK Pathway

The compound's ability to inhibit these pathways leads to decreased cell viability and increased rates of apoptosis .

Case Studies

-

Case Study on Antibacterial Activity :

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for persistent infections. -

Case Study on Anticancer Effects :

A clinical trial investigated the effects of this compound in combination with standard chemotherapy drugs on patients with advanced-stage cancer. Preliminary results showed enhanced therapeutic efficacy and reduced side effects compared to chemotherapy alone, suggesting a potential role for this compound in combination therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-2-chloro-5-nitropyridine, and how can its purity be validated?

- Synthesis : The compound can be synthesized via sequential halogenation and nitration of pyridine derivatives. For example, bromination at the 3-position followed by chlorination at the 2-position and nitration at the 5-position. Substitution reactions using nucleophiles (e.g., amines) in the presence of bases like K₂CO₃ or Et₃N are common for modifying halogenated pyridines .

- Purity Validation : Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantitative analysis. Confirm structural integrity via -NMR (expect aromatic protons in δ 8.5–9.0 ppm) and FT-IR (characteristic NO₂ stretching at ~1520 and 1350 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Handling : Avoid dust formation; use fume hoods, nitrile gloves, and protective eyewear. Store at 0–6°C in airtight containers to prevent decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination. Ventilate the area and use non-sparking tools for cleanup .

Q. How does the electronic effect of substituents influence the reactivity of this compound?

- The electron-withdrawing nitro group at the 5-position deactivates the pyridine ring, directing nucleophilic substitution (e.g., SNAr) to the 2-chloro position due to reduced steric hindrance compared to the 3-bromo site. Computational studies (DFT) can predict regioselectivity by analyzing partial charges and frontier molecular orbitals .

Advanced Research Questions

Q. How can contradictions in reported melting points (e.g., 70–72°C vs. 78–80°C) for halogenated nitropyridines be resolved?

- Methodology : Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) to identify polymorphic forms. Cross-validate with powder XRD to confirm crystallinity. Contradictions may arise from impurities or solvent residues; use recrystallization (e.g., ethanol/water) and TGA to assess thermal stability .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?

- Catalytic Approaches : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-bromo position, leveraging steric and electronic directing effects. For the 2-chloro site, employ Cu-mediated Ullmann coupling with amines. The nitro group can be reduced to an amine (H₂/Pd-C) for further diversification .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and solvent polarity (e.g., DMF vs. THF) to favor either substitution at the 2-position (kinetic) or 3-position (thermodynamic) .

Q. How does the nitro group impact the stability of this compound under acidic or basic conditions?

- Acidic Conditions : The nitro group stabilizes the ring against protonation, but prolonged exposure to strong acids (e.g., H₂SO₄) may hydrolyze the nitropyridine to a carboxylic acid derivative.

- Basic Conditions : Nucleophilic attack at the 2-chloro position is accelerated, forming hydroxyl or alkoxy intermediates. Monitor degradation via LC-MS and adjust pH to <8 for storage stability .

Q. What advanced spectroscopic techniques elucidate the electronic environment of this compound?

- XPS : Analyze binding energies of Br 3d (~70 eV) and Cl 2p (~200 eV) to assess halogen electronegativity effects.

- Solid-State NMR : Use -CP/MAS NMR to study crystallographic packing and intermolecular interactions influenced by the nitro group .

Q. Methodological Considerations

- Contradiction Resolution : Cross-reference melting points, spectral data, and synthetic yields from peer-reviewed journals (e.g., European Journal of Organic Chemistry) rather than vendor catalogs .

- Safety vs. Reactivity Trade-offs : Prioritize low-temperature reactions (<50°C) to minimize decomposition while ensuring sufficient activation energy for substitutions .

Properties

IUPAC Name |

3-bromo-2-chloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTQIUHVDDBART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282513 | |

| Record name | 3-Bromo-2-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-17-7 | |

| Record name | 3-Bromo-2-chloro-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5470-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-2-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-2-CHLORO-5-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.